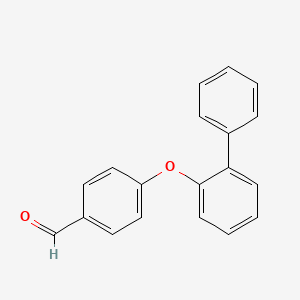

4-(2-Phenylphenoxy)benzaldehyde

Description

Properties

IUPAC Name |

4-(2-phenylphenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-14-15-10-12-17(13-11-15)21-19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIHTMLVMJGQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC=C(C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling with Meta-Substituted Halides

Early methods adapted Ullmann condensation, reacting 2-phenylphenol with 4-bromobenzaldehyde in the presence of copper catalysts at elevated temperatures (200°C). This route, while direct, suffered from modest yields (65–75%) due to competing side reactions and catalyst deactivation.

Nucleophilic Aromatic Substitution (NAS)

NAS protocols utilized 4-fluorobenzaldehyde and 2-phenylphenol under basic conditions (K₂CO₃, DMF). However, incomplete substitution and aldehyde oxidation limited yields to ~70%. The necessity for anhydrous conditions further complicated scalability.

Modern Synthesis Protocols

Two-Step Etherification via Potassium Phenolate Intermediate

A breakthrough method (Patent CN109651120A) employs 4-hydroxybenzaldehyde and 2-phenylphenol derivatives in a two-step process:

-

Formation of Potassium Phenolate :

4-Hydroxybenzaldehyde reacts with potassium carbonate in N,N-dimethylformamide (DMF) under azeotropic reflux (120°C, 3 h) to generate potassium 4-formylphenolate. Toluene acts as a water entrainer, achieving >99% conversion. -

Etherification with 2-Phenylphenol Derivative :

The phenolate intermediate undergoes nucleophilic attack on 4-fluorobenzaldehyde at 110–130°C for 14–17 h. Phenothiazine and butylated hydroxytoluene (BHT) suppress aldol condensation and oxidation, respectively.

Reaction Equation :

Key Parameters :

High-Temperature Copper-Catalyzed Coupling

An alternative approach (Patent GB2055799A) leverages Ullmann coupling under extreme conditions:

-

Reactants : Meta-bromo-benzaldehyde dioxolane and 2-phenylphenol

-

Catalyst : Copper powder or Cu(I) salts

-

Conditions : 200°C, solvent-free, 12–24 h

-

Yield : 80–85%, with dioxolane deprotection via acid hydrolysis.

Limitations :

-

High energy input and catalyst costs

-

Requires post-synthetic deprotection, complicating purification.

Comparative Analysis of Methodologies

The two-step etherification outperforms traditional methods in yield, purity, and operational safety, making it the preferred industrial route.

Mechanistic Insights and Optimization

Role of Water Entrainers

Toluene or xylene facilitates azeotropic removal of water during phenolate formation, preventing hydrolysis of the 2-phenylphenol derivative. This critical step elevates yields by 15–20% compared to non-azeotropic methods.

Antioxidant Stabilization

BHT (0.04–0.06 wt%) inhibits aldehyde oxidation to carboxylic acids, preserving product integrity during prolonged reactions.

Solvent Selection

DMF’s high polarity and boiling point (153°C) enable homogeneous reaction conditions, while its miscibility with water simplifies crystallization. Substituting DMF with dimethyl sulfoxide (DMSO) reduces yields by 8–10% due to increased viscosity.

Industrial-Scale Crystallization and Purification

Post-reaction, the crude product is dissolved in hot DMF (80–90°C) and diluted with water (mass ratio 0.9–1.2 : 1). Gradual cooling to 10–20°C induces crystallization, yielding white needles with 99.3–99.7% purity. Hot filtration (80–90°C) removes insoluble salts, minimizing product loss .

Chemical Reactions Analysis

Cannizzaro Disproportionation

The absence of α-hydrogens adjacent to the aldehyde group enables participation in the Cannizzaro reaction under strongly basic conditions (e.g., concentrated NaOH). This reaction proceeds via nucleophilic acyl substitution, yielding equimolar amounts of 4-(2-phenylphenoxy)benzoic acid and 4-(2-phenylphenoxy)benzyl alcohol :

Key Data :

Aldol Condensation

While lacking α-hydrogens for enolate formation, 4-(2-phenylphenoxy)benzaldehyde can act as an electrophilic partner in cross-aldol reactions with enolizable carbonyl compounds (e.g., ketones). For example, under solvent-free conditions with NaOH, it reacts with acetophenone derivatives to form α,β-unsaturated aldehydes:

Conditions :

Oxidation and Reduction

The aldehyde group undergoes standard redox transformations:

-

Oxidation (e.g., KMnO₄, CrO₃): Produces 4-(2-phenylphenoxy)benzoic acid .

-

Reduction (e.g., NaBH₄, LiAlH₄): Yields 4-(2-phenylphenoxy)benzyl alcohol .

Characterization :

-

IR and NMR data for similar compounds show aldehyde C=O stretches at ~1700 cm⁻¹ and δ 9.8–10.0 ppm for the proton .

Reactions with NO₃ Radicals

Aromatic aldehydes react with nitrate radicals (NO₃) via hydrogen abstraction or electrophilic substitution. Substituent effects significantly modulate reaction rates:

| Substituent | Rate Coefficient (10⁻¹² cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|

| Benzaldehyde | 2.6 ± 0.3 | |

| o-Tolualdehyde | 8.7 ± 0.8 | |

| 3,5-Dimethylbenzaldehyde | 12.8 ± 1.2 |

For this compound, the bulky electron-donating phenoxy group is expected to moderately enhance reactivity compared to unsubstituted benzaldehyde.

Nucleophilic Addition Reactions

The aldehyde forms derivatives with nucleophiles:

-

Schiff Bases : Reaction with primary amines (e.g., aniline) yields imines.

-

Hydrazones : Condensation with hydrazines forms hydrazone derivatives, useful for crystallography.

Example :

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic rings undergo EAS, with regioselectivity dictated by substituents:

-

Aldehyde group : Meta-directing.

-

Phenoxy group : Ortho/para-directing.

Potential Reactions :

-

Nitration: Introduces nitro groups at positions activated by the phenoxy oxygen.

-

Halogenation: Bromination or chlorination under FeX₃ catalysis.

Copper-Catalyzed Coupling Reactions

Analogous benzaldehydes participate in Ullmann-type couplings with phenols under Cu(OAc)₂/Cs₂CO₃ conditions, forming diaryl ethers . For example:

Optimized Conditions :

Ether Cleavage

The phenoxy ether bond can be cleaved under acidic (e.g., HI, acetic acid) or reductive conditions (e.g., H₂/Pd), yielding 4-hydroxybenzaldehyde and 2-phenylphenol .

Mechanism :

Scientific Research Applications

Chemical Properties and Structure

4-(2-Phenylphenoxy)benzaldehyde, also known as 4-Phenoxybenzaldehyde, has the molecular formula . Its structure consists of a benzaldehyde moiety substituted with a phenoxy group, which contributes to its reactivity and functionality in synthetic applications.

Synthetic Applications

a. Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for producing more complex aromatic compounds. For instance, it can be utilized in the synthesis of phenolic compounds and dyes.

b. Multicomponent Reactions

Recent studies have demonstrated that this compound can participate in multicomponent reactions, leading to the formation of diverse products such as isoquinolines and other nitrogen-containing heterocycles. These reactions often employ catalysts to enhance yield and selectivity, showcasing the compound's versatility in synthetic chemistry .

Pharmaceutical Applications

a. Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit anticonvulsant properties. For example, hybrid compounds incorporating this aldehyde have shown effectiveness in seizure models, suggesting potential for development as anticonvulsant medications . The structure-activity relationship (SAR) studies help identify modifications that enhance efficacy.

b. TRPV1 Antagonists

The compound has also been explored as a scaffold for developing TRPV1 antagonists, which are relevant for pain management therapies. The incorporation of this compound into these molecules may improve their pharmacological profiles .

Material Science Applications

a. Photophysical Properties

The photophysical properties of compounds related to this compound have been studied extensively. Variations in solvent polarity affect their absorption and fluorescence characteristics, which can be exploited in designing materials for optoelectronic applications . Understanding these properties is crucial for developing sensors and light-emitting devices.

Case Studies

Mechanism of Action

The mechanism of action of 4-(2-Phenylphenoxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylphenoxy group can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds:

4-Benzyloxybenzaldehyde (C₁₄H₁₂O₂): Features a benzyloxy group at the para position. Synthesized via nucleophilic substitution or etherification reactions, with a molecular weight of 212.25 g/mol and CAS 5570-82-1 .

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde: Contains a formylphenoxy substituent. Synthesized via single-crystal X-ray diffraction, exhibiting planar molecular geometry with C–H···O hydrogen bonding .

4-(Trifluoromethyl)benzaldehyde : Substituted with a strong electron-withdrawing CF₃ group. Used in condensation reactions to generate thiourea derivatives with antimicrobial activity .

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde : Includes a pyridyl-ethoxy substituent. Synthesized via nucleophilic substitution, with applications in antibacterial/antifungal studies .

Physical and Chemical Properties

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, enhancing reactivity in condensation reactions .

- Hydrogen Bonding: Phenoxy and alkoxy substituents promote intermolecular C–H···O interactions, influencing crystal packing and solubility .

- Steric Hindrance: Bulky substituents (e.g., 2-phenylphenoxy) may reduce reaction rates in nucleophilic additions .

Q & A

Q. Advanced

- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 78.3° between aromatic rings) .

- NMR spectroscopy : H NMR identifies aldehyde protons (δ 9.8–10.1 ppm) and coupling constants for aromatic protons. C NMR confirms carbonyl carbons (δ ~190 ppm) .

- IR spectroscopy : Detects C=O stretches (~1680 cm) and ether C-O-C vibrations (~1250 cm) .

How do solvent polarity and reaction temperature influence the stereochemical outcomes in the synthesis of this compound?

Q. Advanced

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, enhancing substitution efficiency. Low-polarity solvents (toluene) may favor side reactions like aldol condensation .

- Temperature : Elevated temperatures accelerate substitution but risk aldehyde oxidation. Controlled reflux (e.g., 100°C in ethanol) balances reactivity and stability .

What safety precautions are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (irritant potential) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : Flush exposed areas with water; seek medical attention for persistent irritation .

What computational modeling approaches can predict the supramolecular interactions of this compound in crystal packing?

Q. Advanced

- DFT calculations : Model intermolecular forces (e.g., CH-π interactions at 2.8–3.1 Å) and hydrogen bonding (e.g., O···H distances ~2.5 Å) .

- Molecular dynamics : Simulate crystal lattice stability under varying temperatures and pressures .

How can contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray) of this compound be resolved?

Q. Advanced

- Cross-validation : Compare NMR chemical shifts with X-ray-derived bond lengths (e.g., aldehyde C=O at 1.21 Å vs. IR stretch at 1680 cm) .

- Dynamic effects : Account for solution-phase conformational flexibility (NMR) versus static crystal structures (X-ray) .

What are the key challenges in scaling up the synthesis of this compound from laboratory to pilot plant?

Q. Basic

- Reaction optimization : Maintain temperature uniformity in large reactors to prevent hotspots.

- Purification : Replace column chromatography with continuous crystallization for cost efficiency .

How does the electron-withdrawing/donating nature of substituents affect the reactivity of benzaldehyde derivatives like this compound in condensation reactions?

Q. Advanced

- Electron-withdrawing groups (e.g., -NO): Increase electrophilicity of the aldehyde, accelerating nucleophilic attacks in Schiff base formation .

- Electron-donating groups (e.g., -OCH): Stabilize intermediates via resonance, altering regioselectivity in macrocyclic condensations .

What are the documented applications of this compound in materials science or pharmaceutical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.